![molecular formula C7H12Cl2N2O B1372906 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride CAS No. 90345-25-8](/img/structure/B1372906.png)
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride
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Description
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride, also known as 2-AEP, is an organic compound commonly used in scientific research. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 2-AEP has a wide range of applications in both organic and medicinal chemistry. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. In medicinal chemistry, 2-AEP is used in the synthesis of drugs and other biologically active compounds.
Scientific Research Applications
Corrosion Inhibition
This compound has been studied for its potential use as a corrosion inhibitor. The efficiency of such inhibitors can be as high as 99% at low concentrations, which is significant for protecting metals and alloys in various industrial processes .
Antibacterial Activity
Another application is in the field of antibacterial agents. It has shown inhibition diameters against bacteria such as E. coli and Bacillus spp, indicating its potential as an antibacterial activator .
Pharmaceutical Synthesis
It is used in the synthesis of pharmaceuticals like Mesoridazine and Thioridazine, which are antipsychotic medications, as well as Betahistamine HCl, which is used to treat vertigo .
Catalysis in Organic Synthesis
Derivatives of 2-Pyridineethanol, which is structurally similar to our compound of interest, are used in palladium-catalyzed reactions to substitute chloro moieties with a 2-pyridylmethyl group, indicating potential catalytic applications in organic synthesis .
Protein Kinase Inhibition
Compounds structurally related to 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride have been evaluated for their inhibitory effects on a panel of protein kinases, suggesting possible applications in the development of kinase inhibitors .
Chemical Synthesis
properties
IUPAC Name |
2-amino-1-pyridin-4-ylethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-5-7(10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXBKZGTTXYNQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695934 |
Source
|
Record name | 2-Amino-1-(pyridin-4-yl)ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride | |
CAS RN |
90345-25-8 |
Source
|
Record name | 2-Amino-1-(pyridin-4-yl)ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(pyridin-4-yl)ethan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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